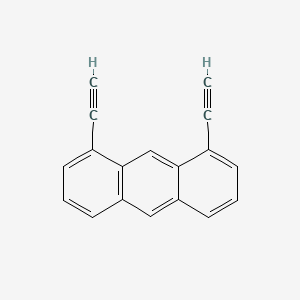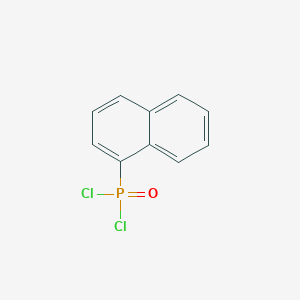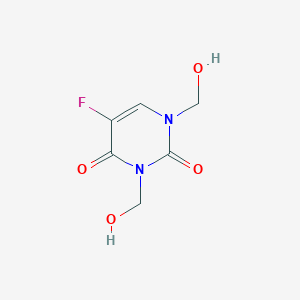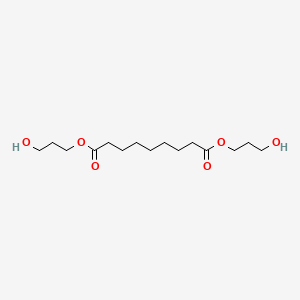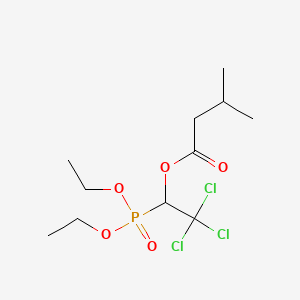
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, isovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, isovalerate is a chemical compound with a complex structure that includes a phosphonic acid group, a trichloro-hydroxyethyl group, and an isovalerate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, isovalerate typically involves the reaction of phosphonic acid derivatives with trichloroacetaldehyde and isovaleric acid. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, isovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the trichloro group, leading to the formation of less chlorinated derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with different oxidation states, while substitution reactions can produce a variety of substituted phosphonic acid esters.
Applications De Recherche Scientifique
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, isovalerate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, isovalerate involves its interaction with specific molecular targets. The trichloro-hydroxyethyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The phosphonic acid group may also play a role in binding to metal ions or other molecules, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, dimethyl ester: This compound has a similar structure but with dimethyl ester groups instead of diethyl ester and isovalerate.
Uniqueness
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, isovalerate is unique due to the presence of the isovalerate ester group, which can influence its reactivity and potential applications. This structural difference can lead to variations in its chemical behavior and interactions compared to similar compounds.
Propriétés
Numéro CAS |
73825-58-8 |
|---|---|
Formule moléculaire |
C11H20Cl3O5P |
Poids moléculaire |
369.6 g/mol |
Nom IUPAC |
(2,2,2-trichloro-1-diethoxyphosphorylethyl) 3-methylbutanoate |
InChI |
InChI=1S/C11H20Cl3O5P/c1-5-17-20(16,18-6-2)10(11(12,13)14)19-9(15)7-8(3)4/h8,10H,5-7H2,1-4H3 |
Clé InChI |
KSMCJXOIPNBPIJ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C(Cl)(Cl)Cl)OC(=O)CC(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


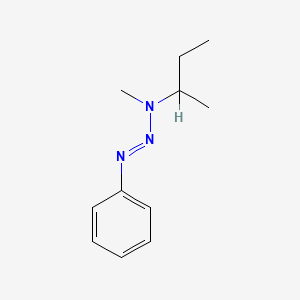

![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
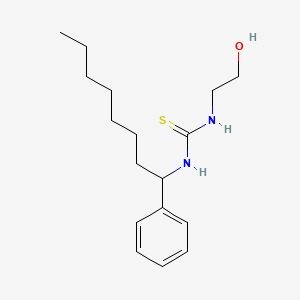
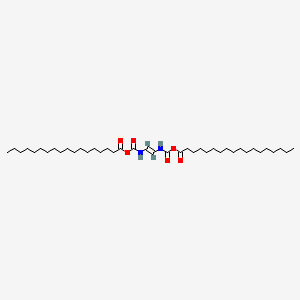
![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
